cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester

Process Chemistry Stereoselective Synthesis Fosinopril

cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester (CAS 149055-71-0), systematically named 1-(tert-butyl) 2-ethyl (2S,4S)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate, is a chirally-defined proline derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, an ethyl ester at the 2-carboxyl position, and a methanesulfonyloxy (mesyloxy) leaving group with cis stereochemistry at the 4-position relative to the ester.

Molecular Formula C13H23NO7S
Molecular Weight 337.39 g/mol
Cat. No. B8095806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Boc-4-(mesyloxy)-L-proline ethyl ester
Molecular FormulaC13H23NO7S
Molecular Weight337.39 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)OS(=O)(=O)C
InChIInChI=1S/C13H23NO7S/c1-6-19-11(15)10-7-9(21-22(5,17)18)8-14(10)12(16)20-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1
InChIKeyAAQOBEFZZVDXLL-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester: A Stereospecific Intermediate for ACE Inhibitor Synthesis


cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester (CAS 149055-71-0), systematically named 1-(tert-butyl) 2-ethyl (2S,4S)-4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate, is a chirally-defined proline derivative . It features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, an ethyl ester at the 2-carboxyl position, and a methanesulfonyloxy (mesyloxy) leaving group with cis stereochemistry at the 4-position relative to the ester . This specific stereochemical arrangement is not arbitrary; it is an essential requirement for its primary documented role as a key advanced intermediate in the cost-effective, multikilo-scale synthesis of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril Sodium [1].

Why cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester Has No Simple Substitute


Substituting this compound with a structurally similar proline derivative—such as its trans diastereomer, the methyl ester, or a different N-protecting group analogue—will lead to a failure in stereospecific downstream processes. The cis configuration is mandatory for the double inversion sequence required to yield the correct (4S) stereochemistry in the final Fosinopril intermediate [1]. The ethyl ester, as opposed to the methyl ester, is specifically chosen for its crystallinity and isolation properties in the optimized industrial process [1]. Furthermore, the mesyloxy leaving group is specifically paired with the cis stereochemistry for efficient displacement with retention of configuration via a key stereospecific nucleophilic substitution [2]. Using an alternative leaving group like tosyloxy or a halogen would alter reactivity and selectivity profiles, potentially leading to lower yields or epimerization [2].

Quantitative Differentiation Evidence for cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester


Superior Diastereomeric Purity via Mitsunobu Inversion Compared to Alternative Routes

The cis-mesyloxy proline derivative, a direct precursor to the target compound, is produced with exceptional diastereomeric purity. The optimized Mitsunobu sulfonation sequence generates only 3% of the undesired trans-mesylate isomer, which is then reduced to <0.1% after isolation by crystallization, a critical quality attribute for an API intermediate [1]. This level of purity is difficult to achieve with alternative synthetic routes that may rely on late-stage chromatography for purification [1].

Process Chemistry Stereoselective Synthesis Fosinopril Proline Derivatives

Validated Scalability: Multikilo-Scale Yield and Process Mass Intensity

The synthetic route to the target compound's immediate precursor has been demonstrated on a multikilo scale, achieving an isolated yield of 80-85% [1]. This contrasts with an earlier, less efficient lactone route that was abandoned. The optimized procedure avoids chromatography, instead using a unique crystallization that removes process byproducts as a 1:1 complex of triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate, removing 80-85% of these bulk impurities by simple filtration [1].

Process Research and Development Scale-up Fosinopril Mitsunobu Reaction

Documented Role as a Key Intermediate in a Marketed Drug Substance

The target compound's immediate acid precursor is explicitly cited as a key intermediate for the marketed ACE inhibitor Fosinopril Sodium [1]. This application context provides a high-level differentiation from other cis-4-mesyloxyproline esters. The specific (2S,4S) configuration is a mandatory structural requirement for the downstream chemistry that installs the (4S)-cyclohexyl group in the final drug [2]. Use of the (2S,4R) trans diastereomer or the (2R,4S) enantiomer would produce the incorrect stereoisomer, which would fail to produce the active pharmaceutical ingredient.

Medicinal Chemistry ACE Inhibitor Fosinopril Drug Intermediate

Best-Validated Scenarios for cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester Use


Multikilo cGMP Synthesis of Fosinopril Sodium and Related ACE Inhibitors

This compound is the gold-standard choice for process chemistry groups scaling up the manufacture of Fosinopril Sodium. The high diastereomeric purity and proven non-chromatographic isolation method demonstrated in the literature directly translate to a lower cost of goods and higher throughput in a GMP environment [1].

Stereospecific Synthesis of (4S)-Cyclohexyl-Proline Derivatives via Organocuprate Displacement

For medicinal chemists exploring novel proline-based peptidomimetics, this compound is an ideal electrophile for introducing a trans-4-cyclohexyl or other 4-alkyl/aryl group with net retention of configuration. The mesyloxy group in the cis configuration is known to be a pre-requisite for clean, stereospecific displacement with phenyl/alkyl cuprates, a transformation critical for generating the pharmacophore of a class of ACE and NEP inhibitors [1][2].

Analytical Reference Standard for Chiral Purity Method Development

Given the documented challenge of separating cis- and trans-4-substituted proline diastereomers, this compound, with its well-established synthesis and proven ability to achieve >99.9% diastereomeric purity via crystallization, serves as a superior reference standard for developing and validating chiral HPLC or SFC methods aimed at quantifying trace trans-isomer in proline-based drug candidates [1].

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